molecular formula C9H7ClF2N4 B11867710 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine

Cat. No.: B11867710
M. Wt: 244.63 g/mol
InChI Key: YSQOEVMPQSMIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is a synthetic organic compound belonging to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine typically involves multi-step organic reactions. One common method starts with the preparation of the purine core, followed by the introduction of the chloro, cyclopropyl, and difluoromethyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The choice of reagents and conditions is carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen replacing the chloro or difluoromethyl groups.

    Substitution: Formation of substituted purines with new functional groups replacing the chloro group.

Scientific Research Applications

6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as enzymes and nucleic acids.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro, cyclopropyl, and difluoromethyl groups can enhance its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Chloro-9-cyclopropyl-8-(trifluoromethyl)-9H-purine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    6-Chloro-9-cyclopropyl-9H-purine: Lacks the difluoromethyl group.

    9-Cyclopropyl-8-(difluoromethyl)-9H-purine: Lacks the chloro group.

Uniqueness

6-Chloro-9-cyclopropyl-8-(difluoromethyl)-9H-purine is unique due to the combination of the chloro, cyclopropyl, and difluoromethyl groups, which confer distinct chemical properties and potential applications. The presence of the difluoromethyl group, in particular, can enhance its metabolic stability and bioavailability compared to similar compounds.

Properties

Molecular Formula

C9H7ClF2N4

Molecular Weight

244.63 g/mol

IUPAC Name

6-chloro-9-cyclopropyl-8-(difluoromethyl)purine

InChI

InChI=1S/C9H7ClF2N4/c10-6-5-8(14-3-13-6)16(4-1-2-4)9(15-5)7(11)12/h3-4,7H,1-2H2

InChI Key

YSQOEVMPQSMIOT-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C3=C(C(=NC=N3)Cl)N=C2C(F)F

Origin of Product

United States

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